molecular formula C14H26O5 B8685223 AI3-20829 CAS No. 32508-40-0

AI3-20829

Cat. No.: B8685223
CAS No.: 32508-40-0
M. Wt: 274.35 g/mol
InChI Key: QYBQSAJWDVWJEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AI3-20829 can be synthesized through the esterification of malic acid with pentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, dipentyl malate is produced using continuous esterification processes. These processes involve the use of large-scale reactors where malic acid and pentanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

AI3-20829 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Malic acid and pentanol.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

AI3-20829 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipentyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into malate and subsequently into other intermediates. Its ester functional group allows it to undergo hydrolysis, releasing malic acid and pentanol, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AI3-20829 is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other malate esters provides different solubility and reactivity characteristics, making it suitable for specific industrial applications .

Properties

CAS No.

32508-40-0

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

dipentyl 2-hydroxybutanedioate

InChI

InChI=1S/C14H26O5/c1-3-5-7-9-18-13(16)11-12(15)14(17)19-10-8-6-4-2/h12,15H,3-11H2,1-2H3

InChI Key

QYBQSAJWDVWJEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(C(=O)OCCCCC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the reaction flask, DL-malic acid (100.43 g), 1-pentanol (325 mL) and Amberlyst® 15 ion exchange resin (14.2 g) were added. The mixture was placed under nitrogen and heated to reflux. At 108° C., two phases started to collect in the Dean-Stark trap. The reaction was maintained at 110-120° C. for 4 hr 15 min and water was continuously removed. The product was separated from the catalyst via filtration over silica using 300 mL diethyl ether. The organic layer was washed 4 times with saturated sodium bicarbonate, washed once with water, and dried over magnesium sulfate. Diethyl ether was removed via rotary evaporation. Dipentyl-DL-malate was obtained as a low viscosity, slightly hazy, very light yellow liquid with a slight pleasant odor (116.5 g, 55.6% yield) after pumping on the sample in vacuo to remove residual 1-pentanol.
Quantity
100.43 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
14.2 g
Type
reactant
Reaction Step One
Yield
55.6%

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